molecular formula C19H30O3 B12426321 11|A-Hydroxy Etiocholanolone-d4

11|A-Hydroxy Etiocholanolone-d4

Cat. No.: B12426321
M. Wt: 310.5 g/mol
InChI Key: PIXFHVWJOVNKQK-KGKLFOEFSA-N
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Description

11|A-Hydroxy Etiocholanolone-d4 is a deuterated form of 11|A-Hydroxy Etiocholanolone, a metabolite of hydrocortisone. This compound is significant in the study of steroid metabolism and adrenal steroidogenesis. It serves as a marker for understanding the enzymatic pathways involved in steroid degradation and has implications in hormonal regulation and immune modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 11|A-Hydroxy Etiocholanolone-d4 involves the deuteration of 11|A-Hydroxy EtiocholanoloneThe reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The production is carried out in specialized reactors designed to handle the specific requirements of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

11|A-Hydroxy Etiocholanolone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11|A-Hydroxy Etiocholanolone-d4 is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 11|A-Hydroxy Etiocholanolone-d4 involves its interaction with specific enzymes and receptors in the body. It acts as a positive allosteric modulator of the GABA A receptor, influencing neurotransmission and exhibiting anticonvulsant effects. Additionally, it plays a role in immune modulation by activating the pyrin inflammasome, which is involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11|A-Hydroxy Etiocholanolone-d4 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling properties. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required .

Properties

Molecular Formula

C19H30O3

Molecular Weight

310.5 g/mol

IUPAC Name

(3R,5R,8S,9S,10S,11S,13S,14S)-2,2,4,4-tetradeuterio-3,11-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1/i7D2,9D2

InChI Key

PIXFHVWJOVNKQK-KGKLFOEFSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O

Origin of Product

United States

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